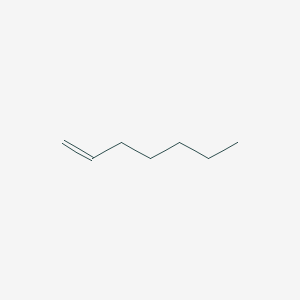

1-Heptene

Beschreibung

Significance of 1-Heptene as a Chemical Building Block and Mechanistic Probe

The terminal double bond in this compound provides a reactive site for numerous chemical reactions, positioning it as a significant building block in organic synthesis and industrial processes. It is increasingly utilized in the synthesis of specialty chemicals and pharmaceutical intermediates. cognitivemarketresearch.com Its versatility as an olefin is critical in manufacturing detergents, fragrances, and lubricants. cognitivemarketresearch.com

In the chemical industry, this compound is a crucial intermediate in producing surfactants, plasticizers, and additives. cognitivemarketresearch.com Its extensive demand for polymer production and other chemical processes drives market growth, making it a crucial component in chemical manufacturing. cognitivemarketresearch.com Specifically, this compound is a key intermediate in the production of linear low-density polyethylene (B3416737) (LLDPE) and other polymers. cognitivemarketresearch.com Its use in the polymerization process is a significant driver of its demand. cognitivemarketresearch.com Beyond polymerization, this compound is also important in heptanol (B41253) production, a rapidly growing segment with demand from automotive, construction, and chemical industries. cognitivemarketresearch.com

Furthermore, this compound serves as a valuable mechanistic probe in studying various catalytic reactions. For instance, it has been used to investigate the co-oligomerization of ethylene (B1197577) and linear alpha-olefins catalyzed by chromium-PNP complexes. nih.govacs.orgnih.gov These studies help elucidate reaction pathways and intermediate species involved in complex catalytic cycles. nih.govacs.orgnih.gov

Historical Context of this compound Research

Research into this compound has evolved alongside advancements in olefin chemistry and polymerization catalysis. Early studies likely focused on its fundamental physical and chemical properties and its presence or formation in hydrocarbon mixtures. The development of catalytic processes for olefin production, such as the oligomerization of ethylene, significantly increased the availability and purity of alpha-olefins like this compound, paving the way for broader research into their applications. chemicalbook.com

Studies on the polymerization of olefins, including this compound, using Ziegler-Natta catalysts date back several decades. Research in the mid-1970s explored the monomer-isomerization polymerization of heptene (B3026448) isomers, demonstrating that isomers like 2-heptene (B165337) and 3-heptene (B165601) could isomerize to this compound in the presence of Ziegler-Natta catalysts before polymerization to form poly-1-heptene. tandfonline.com This highlighted the importance of this compound as the polymerizable species among its isomers under certain catalytic conditions.

Research into hydroformylation reactions, which convert olefins into aldehydes, has also included this compound as a substrate to study catalyst performance and reaction mechanisms. Studies have investigated the hydroformylation of this compound using various catalysts, including ruthenium and rhodium complexes, to understand the effects of temperature, pressure, and catalyst composition on reaction rate and selectivity. researchgate.netosti.govresearchgate.nettandfonline.com

Scope and Research Trajectories in this compound Chemistry

The scope of research in this compound chemistry is broad and continues to expand, driven by the demand for versatile chemical intermediates and advanced materials. Current research trajectories include:

Polymerization and Copolymerization: Ongoing research focuses on utilizing this compound as a comonomer in the production of various polymers, such as linear low-density polyethylene (LLDPE) and poly(propylene-co-1-pentene-co-1-heptene) terpolymers. cognitivemarketresearch.comresearchgate.netcsic.es Studies investigate the impact of this compound content on the molecular structure, crystallinity, and physical properties of these polymers. researchgate.netcsic.es The aim is to develop polymers with tailored properties for specific applications.

Catalysis and Reaction Mechanisms: this compound remains a valuable substrate for studying catalytic processes, including oligomerization, hydroformylation, and metathesis reactions. nih.govacs.orgnih.govresearchgate.netosti.govresearchgate.nettandfonline.comgoogle.com Research continues to explore new catalyst systems to improve the efficiency, selectivity, and sustainability of these transformations. Its use as a mechanistic probe helps in understanding the intricate details of catalytic cycles. nih.govacs.orgnih.gov

Synthesis of Fine Chemicals and Intermediates: this compound and its derivatives, such as 7-bromo-1-heptene (B130210), are employed in the synthesis of a range of fine chemicals, including pharmaceuticals, agrochemicals, flavors, fragrances, and dyes. cognitivemarketresearch.comnbinno.com Research in this area focuses on developing efficient and selective synthetic routes utilizing this compound as a starting material or intermediate.

Combustion Chemistry: Studies also investigate the combustion behavior of this compound and other 1-alkenes to understand their reactivity and the formation of combustion products. osti.govresearchgate.net This research is important for developing cleaner and more efficient fuels.

The continued exploration of this compound's reactivity and its role in various chemical processes underscores its significance in contemporary chemical research, from fundamental mechanistic investigations to the development of new materials and synthesis routes.

Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14 | lookchem.comnist.gov |

| Molecular Weight | 98.19 g/mol | lookchem.comnih.gov |

| Appearance | Clear colorless liquid | lookchem.comnih.gov |

| Odor | Mild, gasoline-like | lookchem.com |

| Melting Point | -119 °C | lookchem.com |

| Boiling Point | 94 °C | lookchem.com |

| Density | 0.697 g/mL at 25 °C | lookchem.com |

| Water Solubility | 0.0182 g/L at 25 °C (slightly soluble) | lookchem.comnih.gov |

| Flash Point | 16 °F | lookchem.com |

| Refractive Index | 1.400 at 20 °C | lookchem.com |

| Vapor Pressure | 101 mm Hg (37.7 °C) | lookchem.com |

| LogP (Octanol/Water) | 3.99 | nih.gov |

Selected Research Findings Related to this compound

| Research Area | Key Findings | Source |

| Ethylene/α-Olefin Oligomerization | Used as a mechanistic probe to show 1-hexene (B165129) formation from ethylene is competitive with ethylene/LAO co-trimer formation. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Hydroformylation | Catalyzed by rhodium and ruthenium complexes, reaction rate and selectivity are influenced by temperature, pressure, and phosphine (B1218219)/Rh ratio. researchgate.netosti.govresearchgate.nettandfonline.com High selectivity towards linear aldehyde observed with specific catalysts. researchgate.net | researchgate.netosti.govresearchgate.nettandfonline.com |

| Polymerization | Undergoes monomer-isomerization polymerization with Ziegler-Natta catalysts. tandfonline.com Used as a comonomer in LLDPE and propylene-based terpolymers, affecting material properties. researchgate.netcsic.es | tandfonline.comresearchgate.netcsic.es |

| High-Temperature Dissociation | Dissociation rate and mechanism studied at high temperatures using shock tubes. osti.gov | osti.gov |

| Synthesis Intermediate | Used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. cognitivemarketresearch.comnbinno.com 7-Bromo-1-heptene is a key intermediate. nbinno.comsigmaaldrich.com | cognitivemarketresearch.comnbinno.comsigmaaldrich.com |

| Metathesis Reactions | Can be prepared by cross-metathesis of ethylene with internal olefins using ruthenium catalysts. google.com | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

hept-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGCLOFRBLKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-64-2 | |

| Details | Compound: 1-Heptene, homopolymer | |

| Record name | 1-Heptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060466 | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP) | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.7 (AIR= 1) | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

59.3 [mmHg], 59.3 mm Hg @ 25 °C | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. N16 492 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O748KJ11V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119.7 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis and Preparation Methodologies of 1 Heptene

Industrial-Scale Production Pathways

The industrial production of 1-heptene is primarily centered around the oligomerization of ethene and, more recently, through metathesis reactions which offer alternative routes to valuable alpha-olefins.

Oligomerization of Ethene in the Presence of Aluminum Alkyl Catalysts

A principal industrial route for the manufacture of linear alpha-olefins (LAOs), including this compound, is the oligomerization of ethylene (B1197577). wikipedia.orgjanex.ch This process typically involves the use of Ziegler-Natta catalysts, with triethylaluminium being a common aluminum alkyl component. wikipedia.orgijitee.org The reaction proceeds by the insertion of ethylene molecules into the growing alkyl chains attached to the aluminum center. wikipedia.org This chain growth reaction is followed by a displacement step, which liberates the alpha-olefin and regenerates the catalyst for further cycles. ijeast.com

Several commercial processes, such as the Ineos (formerly Ethyl) process and the Chevron Phillips Chemical Company (Gulf) process, utilize this fundamental chemistry. wikipedia.org The distribution of the resulting alpha-olefins of varying chain lengths often follows a Schulz-Flory distribution. wikipedia.org Reaction conditions, including temperature, pressure, and catalyst composition, can be manipulated to influence the distribution of the resulting alpha-olefins. ijeast.comgoogle.com For instance, the Ineos process is a two-step stoichiometric Ziegler process, while the Gulf process is a single-step catalytic Ziegler process. wikipedia.org

Table 1: Comparison of Industrial Ethylene Oligomerization Processes

| Process | Catalyst System | Key Features |

|---|---|---|

| Ineos (Ethyl) Process | Stoichiometric Triethylaluminium | Two-step process; produces a wide distribution of LAOs. wikipedia.org |

| Chevron Phillips (Gulf) Process | Catalytic Triethylaluminium | Single-step process; product distribution follows a Schulz-Flory model. wikipedia.org |

| SABIC-Linde α-Sablin Process | Heterogeneous catalyst in a slurry bed | A low-pressure ethylene oligomerization process. wikipedia.org |

Cross-Metathesis Reactions Utilizing Ethylene and Internal Olefins

Cross-metathesis, specifically ethenolysis, has emerged as a powerful tool for the synthesis of terminal olefins from internal olefins. epo.orgresearchgate.net This reaction involves the cleavage of the internal double bond of a larger olefin and its reaction with ethylene to generate two smaller terminal olefins. researchgate.net This method is particularly attractive for converting renewable feedstocks, such as derivatives of fatty acids, into valuable chemicals. researchgate.net

Ruthenium-based catalysts, including Grubbs-type and Hoveyda-type catalysts, are highly effective for these transformations due to their high activity and functional group tolerance. ifpenergiesnouvelles.fruwindsor.ca The reaction is an equilibrium-driven process, and an excess of ethylene is typically used to drive the reaction towards the formation of the terminal olefin products. beilstein-journals.org The selectivity of the reaction is a key consideration, as self-metathesis of the internal olefin can be a competing side reaction. epo.org

Laboratory-Scale and Specialty Synthetic Approaches

For laboratory-scale synthesis and specialized applications, alternative methods for preparing this compound are employed, often starting from more complex or functionalized precursors.

Dehydration of Heptanol (B41253) Precursors

The acid-catalyzed dehydration of alcohols is a classic and versatile method for the synthesis of alkenes. libretexts.orglibretexts.org In this reaction, a proton from a strong acid, such as sulfuric or phosphoric acid, protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). libretexts.org Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond.

When 1-heptanol (B7768884) is subjected to dehydration, a mixture of heptene (B3026448) isomers can be formed. The major product is typically the more substituted and thermodynamically stable 2-heptene (B165337), in accordance with Zaitsev's rule. brainly.com However, this compound is also produced as a minor product. brainly.com The reaction conditions, including the choice of acid catalyst and temperature, can influence the product distribution. libretexts.org For primary alcohols like 1-heptanol, the reaction generally proceeds through an E2 mechanism. libretexts.org

Partial Hydrogenation of 1-Heptyne (B1330384)

The selective partial hydrogenation of alkynes to alkenes is a widely used transformation in organic synthesis. researchgate.net To obtain this compound from 1-heptyne, the hydrogenation must be stopped after the addition of one equivalent of hydrogen to prevent further reduction to heptane. researchgate.netacs.org This is achieved through the use of "poisoned" catalysts, which have reduced activity. wikipedia.org

The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a poison such as lead acetate (B1210297) or quinoline, is a classic example of a catalyst used for this purpose. wikipedia.orgchemistrytalk.orgchem-station.com The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed alkene. wikipedia.org The hydrogenation of alkynes using a Lindlar catalyst is stereospecific, resulting in the syn-addition of hydrogen and the formation of a cis-alkene. wikipedia.orgchemistrytalk.org Other palladium-based catalysts, such as palladium on aluminum oxide (Pd/Al2O3) or palladium on carbon (Pd/C), have also been shown to be effective for the selective hydrogenation of 1-heptyne to this compound, in some cases exhibiting better performance than the traditional Lindlar catalyst. acs.orgacs.org

Table 2: Catalyst Performance in 1-Heptyne Hydrogenation

| Catalyst | Support | Key Finding | Reference |

|---|---|---|---|

| Lindlar Catalyst | Calcium Carbonate (CaCO3) | Classic catalyst for selective alkyne hydrogenation to cis-alkenes. wikipedia.orgchem-station.com | wikipedia.orgchem-station.com |

| Palladium | Aluminum Oxide (γ-Al2O3) | Can exhibit better performance than the Lindlar catalyst under certain conditions. acs.orgacs.org | acs.orgacs.org |

| Palladium | Activated Carbon (C) | Effective for selective hydrogenation, with performance influenced by support porosity. acs.orgacs.org | acs.orgacs.org |

Conversion from Related Hydrocarbons (e.g., Cycloheptane (B1346806) Ring Opening)

An alternative, though less common, synthetic route to this compound involves the ring-opening of cyclic hydrocarbons such as cycloheptane. researchgate.net High-temperature pyrolysis of cycloheptane can lead to the scission of a carbon-carbon bond in the ring, forming a diradical intermediate. researchgate.netosti.gov This diradical can then rapidly isomerize to form the linear alkene, this compound. researchgate.netosti.gov This method is typically studied in the context of combustion chemistry and is not a conventional laboratory preparation method due to the harsh conditions required. osti.gov

Innovations in Catalyst Systems for this compound Synthesis

Recent breakthroughs in catalysis have led to the development of highly selective and active systems for this compound synthesis through various chemical pathways. These innovations are centered on enhancing catalyst performance by modifying their composition, structure, and support materials. Key methodologies include the selective hydrogenation of 1-heptyne, hydroformylation of 1-hexene (B165129) followed by dehydration, and cross-metathesis of ethylene with internal olefins.

Selective Hydrogenation of 1-Heptyne

The selective hydrogenation of 1-heptyne to this compound is a critical process that requires catalysts capable of high selectivity to prevent the over-hydrogenation to heptane. Palladium-based catalysts have been a primary focus of innovation in this area.

Bimetallic palladium catalysts have also emerged as a promising innovation. The addition of a second metal, such as gold, silver, or copper, to a palladium catalyst supported on TiO2 can lead to the formation of nanoscale alloys. niscpr.res.in This alloying results in a redistribution of charges that retards the formation of palladium hydride, a species often implicated in over-hydrogenation. Among the bimetallic systems studied, Pd-Au catalysts have shown the highest activity, attributed to a combination of ensemble and ligand effects that influence the adsorption and activation of 1-heptyne. niscpr.res.in

| Catalyst | Support | Selectivity to this compound (%) | Key Findings |

|---|---|---|---|

| Pd | γ-Al2O3 | High | Better performance than Lindlar catalyst; electron-deficient Pd enhances selectivity. acs.org |

| Pd | Activated Carbon | Good | Support porosity influences catalytic behavior. acs.org |

| Pd-Au | TiO2 | >95 | Highest activity among tested bimetallics due to alloy formation and electronic effects. niscpr.res.in |

| Pd-Ag | TiO2 | >95 | Enhanced selectivity compared to monometallic Pd catalysts. niscpr.res.in |

| Pd-Cu | TiO2 | >95 | Improved performance through bimetallic synergy. niscpr.res.in |

Hydroformylation of 1-Hexene

The hydroformylation of 1-hexene produces n-heptanal, which can then be dehydrated to form this compound. Innovations in this area have largely focused on rhodium-based catalysts to improve activity and selectivity.

A significant advancement is the development of heterogeneous catalysts, which offer advantages in terms of separation and recycling. Zeolite-encaged isolated rhodium ions (Rh@Y) have shown exceptional activity and perfect chemoselectivity in 1-hexene hydroformylation under mild conditions. chinesechemsoc.org This "ship-in-a-bottle" approach stabilizes the rhodium ions and provides a well-defined active site, leading to turnover frequencies that outperform many homogeneous catalysts. chinesechemsoc.org

Homogeneous rhodium catalysts, often used with phosphine (B1218219) ligands, continue to be an area of research. While active, these catalysts can be challenging to separate from the reaction products. Tethering homogeneous catalysts to solid supports is one strategy being explored to overcome this limitation.

Cross-Metathesis of Ethylene and Internal Olefins

Cross-metathesis offers a direct route to this compound from readily available feedstocks. Ruthenium and osmium-based catalysts are at the forefront of innovation for this reaction. A patented method describes the use of specific ruthenium or osmium complexes for the cross-metathesis of ethylene and an internal olefin, such as 2-octene, to produce this compound with high selectivity and conversion rates. The catalyst's activity is notable even at low temperatures and with short reaction times.

| Reactants | Catalyst | Reaction Temperature (°C) | This compound Yield (%) | Selectivity (%) | Catalyst Activity (g/mol Ru·h) |

|---|---|---|---|---|---|

| Ethylene + 2-Octene | Ruthenium Complex | 30 | 81.6 | 71.4 | 4.66 x 10⁵ |

| Ethylene + 2-Octene | Ruthenium Complex | 40 | 91.3 | 80.1 | 8.61 x 10⁵ |

Dehydration of 1-Heptanol

The final step in one of the synthetic routes to this compound is the dehydration of 1-heptanol. Activated alumina (B75360) is a commonly used catalyst for this vapor-phase reaction. acs.org Innovations in this area focus on optimizing the catalyst's surface properties and reaction conditions to maximize the yield of the desired terminal olefin and minimize the formation of isomers. More recent research has also explored the use of metal triflates, such as hafnium triflate (Hf(OTf)4), as highly active homogeneous catalysts for the dehydration of primary alcohols. hw.ac.uk The application of flow chemistry with these catalysts has been shown to enhance the dehydration reaction of primary alcohols. hw.ac.uk

Catalytic Transformations and Reaction Mechanisms of 1 Heptene

Olefin Isomerization Catalysis

Olefin isomerization involves the relocation of the double bond within a molecule, often resulting in a mixture of structural isomers. For 1-heptene, this typically leads to the formation of internal heptene (B3026448) isomers (2-heptene and 3-heptene).

Homogeneous Catalysis by Transition Metal Complexes (e.g., Nickel Phosphite (B83602) Systems)

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is widely employed for alkene isomerization. Transition metal complexes, particularly those involving nickel and phosphite ligands, have shown efficacy in catalyzing the isomerization of this compound. A nickel phosphite complex, such as tetrakis(triethylphosphite)nickel(0) ([Ni{P(OEt)3}4]), can serve as a precatalyst. rutgers.eduacs.org Upon protonation, this precatalyst generates the active catalytic species, a nickel hydride complex, [HNi{P(OEt)3}4]+. rutgers.eduacs.orgchegg.com This active homogeneous catalyst facilitates the isomerization of this compound to an equilibrium mixture of 1-, 2-, and 3-heptenes. rutgers.edu

Mechanistic Pathways of Olefin Isomerization (e.g., Beta-Hydride Elimination, Alkene Insertion)

The generally accepted mechanism for olefin isomerization catalyzed by transition metal hydrides, including the nickel phosphite system, involves a series of steps: reversible ligand dissociation, alkene coordination, alkene insertion into the metal-hydride bond, beta-hydride elimination, and product dissociation. rutgers.eduacs.org

The key steps, beta-hydride elimination and alkene insertion, are microscopic reverse reactions. pkusz.edu.cn The catalytic cycle typically begins with the coordination of the terminal alkene (this compound) to the metal center. This is followed by the insertion of the alkene into the metal-hydride bond, forming an alkyl metal intermediate. rutgers.eduacs.orgchemrxiv.org The position of the double bond in the starting alkene dictates the initial alkyl intermediate formed. Subsequently, beta-hydride elimination occurs from the alkyl intermediate, where a hydrogen atom from a carbon adjacent to the metal-bearing carbon migrates to the metal center, simultaneously forming a new carbon-carbon double bond. rutgers.eduacs.orgpkusz.edu.cnchemrxiv.org This process generates an isomerized alkene coordinated to the metal hydride. Dissociation of the isomerized alkene from the catalyst regenerates the active metal hydride species, completing the catalytic cycle. rutgers.edu

The direction of isomerization (e.g., from this compound to 2-heptene (B165337) or 3-heptene) depends on which beta-hydrogen is eliminated from the alkyl intermediate. The reversibility of these steps allows for the migration of the double bond along the hydrocarbon chain until an equilibrium distribution of isomers is reached. rutgers.edu

Heterogeneous Catalysis in Heptene Isomerization Processes

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas phase reactants), are also utilized for alkene isomerization. While homogeneous catalysts offer advantages in terms of well-defined active sites and tunability, heterogeneous catalysts are often favored in industrial processes due to ease of separation and recycling. chemrxiv.orgchemrxiv.org

Developing heterogeneous catalysts with well-defined active sites, comparable to homogeneous systems, remains an area of research. chemrxiv.org Some heterogeneous catalysts for alkene isomerization utilize supported transition metals. For example, alumina-supported platinum-hydride has been shown to be effective for the isomerization of 1-hexene (B165129), a similar terminal alkene to this compound. chemrxiv.org Research is also exploring heterogeneous nickel-hydride catalysts, which can be generated from nickel precursors supported on materials like sulfated zirconia. chemrxiv.orgchemrxiv.org These heterogeneous nickel systems aim to combine the high activity observed in homogeneous nickel catalysis with the robustness and recyclability of heterogeneous catalysts. chemrxiv.orgchemrxiv.org

Hydrogenation Reactions

Hydrogenation involves the addition of hydrogen across a carbon-carbon double or triple bond, typically in the presence of a catalyst. For this compound, complete hydrogenation results in the formation of heptane. However, selective hydrogenation can be employed to produce this compound from alkynes.

Selective Hydrogenation of Alkynes to this compound (e.g., Tungsten Oxide Supported on Alumina)

Selective hydrogenation of alkynes to alkenes is a crucial transformation, particularly for producing terminal alkenes like this compound from the corresponding terminal alkyne, 1-heptyne (B1330384). This reaction requires catalysts that can selectively hydrogenate the alkyne triple bond while minimizing further hydrogenation of the resulting alkene to the alkane.

While palladium-based catalysts are commonly used for alkyne hydrogenation, finding more economic and selective alternatives is an ongoing challenge. conicet.gov.arconicet.gov.ar Tungsten oxide supported on alumina (B75360) (WOx/Al2O3) has been investigated as a potential low-cost catalyst for the selective partial hydrogenation of 1-heptyne to this compound. conicet.gov.arconicet.gov.arscielo.br Studies have shown that WOx/Al2O3 catalysts can be active and selective for this transformation, even at relatively low reaction temperatures. conicet.gov.arconicet.gov.ar The active species on the alumina surface are primarily WOx species, identified as W6+. conicet.gov.arscielo.br

Kinetic and Thermodynamic Specific Features of this compound Hydrogenation

The hydrogenation of alkenes, including this compound, is an exothermic process. msu.edu The kinetics and thermodynamics of this compound hydrogenation have been studied on various catalytic systems. For the partial hydrogenation of 1-heptyne to this compound catalyzed by WOx/Al2O3, kinetic studies suggest that the reaction proceeds via two irreversible parallel reactions. conicet.gov.arconicet.gov.ar The best fit for experimental data was achieved with a heterogeneous Langmuir-Hinshelwood-Hougen-Watson model, indicating that the rate-controlling step is the dissociative adsorption of hydrogen. conicet.gov.arconicet.gov.ar The activation energy for this process catalyzed by WOx/Al2O3 was estimated to be 34.8 kJ mol−1. conicet.gov.arconicet.gov.ar

Studies on the hydrogenation of this compound on copper nanoparticles have also explored the kinetic and thermodynamic aspects. researchgate.net These studies calculated rate constants and conversion, and examined the entropy of formation of the activated complex. researchgate.net The results suggested that the entropy factor plays a key role in the formation of the activated complex during the hydrogenation of this compound on copper nanoparticles. researchgate.net

Mechanistic Studies of this compound Hydrogenation

Detailed mechanistic studies specifically comparing 1,2-addition/elimination and σ-bond metathesis pathways for the hydrogenation of this compound were not found in the consulted literature.

Catalytic Cracking of this compound

Cracking of this compound involves the breaking of carbon-carbon bonds to produce smaller hydrocarbon molecules. This process can be initiated thermally or catalytically.

Thermal Cracking Mechanisms

Thermal cracking of this compound is primarily initiated by C-C bond scission, followed by a free radical reaction mechanism. researchgate.net In general, the thermal decomposition of organic compounds via free radicals involves initiation, propagation, and termination steps. psu.edu Initiation typically involves the homolytic cleavage of the weakest C-C bond in the molecule, forming two free radicals. psu.edu Propagation reactions include hydrogen abstraction and β-scission. psu.edu β-scission refers to the breaking of a C-C bond located beta to the carbon atom bearing the unpaired electron, leading to the formation of an olefin and a new radical. psu.edu This free radical chain reaction mechanism can lead to the formation of small-molecule unsaturated hydrocarbons. researchgate.net

Catalytic Cracking over Zeolites and Amorphous Supports

Catalytic cracking of this compound can be carried out over various solid acid catalysts, including zeolites and amorphous supports such as amorphous silica, hydrated amorphous silica, and amorphous aluminosilicate (B74896) nanoparticles. researchgate.net Compared to thermal cracking, catalytic cracking of this compound is predominantly activated by C-C bond scission, protonation, and dehydrogenation. researchgate.net

Catalytic cracking of alkenes, including this compound, over solid acidic catalysts is generally accepted to proceed via a carbenium ion mechanism. sioc-journal.cnresearchgate.net This mechanism involves the formation of carbenium ion intermediates, which undergo β-scission. sioc-journal.cncjcatal.comacs.orgmdpi.com Upon β-scission, a carbon-carbon bond breaks at the beta position relative to the positively charged carbon, yielding a smaller alkene and a new carbenium ion. cjcatal.comacs.org This process can be repeated, leading to a complex network of reactions including oligomerization, isomerization, hydrogen transfer, and cracking. acs.org

The acidity of the catalyst, particularly in zeolites like ZSM-5, plays a crucial role in governing the reaction pathways and product selectivity during this compound catalytic cracking. sioc-journal.cn ZSM-5 zeolite, with its unique pore structure, has been found to be an efficient catalyst for the catalytic cracking of C7= (heptene) to ethylene (B1197577) (C2=) and propylene (B89431) (C3=). sioc-journal.cn

Studies have shown that the acid amount and acid strength of ZSM-5 zeolites influence the catalytic cracking of this compound. sioc-journal.cn The catalytic cracking of this compound over ZSM-5 primarily involves unimolecular cracking, hydrogen transfer, dehydrogenative aromatization, and decarbonylation reactions. sioc-journal.cn Reducing both the acid amount and acid strength in ZSM-5 can suppress reactions leading to non-olefinic products, such as hydrogen transfer and aromatization, while enhancing cracking pathways that produce olefins. sioc-journal.cn

Specifically, the acid strength of ZSM-5 is critical in controlling the unimolecular cracking pathways. sioc-journal.cn Two main pathways identified for C7= unimolecular cracking are:

Pathway I: C7= → C3= + C4=

Pathway II: C7= → C2= + C5=

An increase in strong acid sites within ZSM-5 enhances Pathway II, leading to increased ethylene yields. sioc-journal.cn Conversely, a higher number of weak acid sites promotes Pathway I, resulting in greater propylene production. sioc-journal.cn The presence of strong acid sites can also lead to undesirable side reactions and promote coke formation, affecting catalyst stability. mdpi.comfrontiersin.org

Oligomerization and Co-Oligomerization of this compound

Oligomerization involves the reaction of several monomer molecules to form a larger molecule consisting of repeating structural units. Co-oligomerization involves the oligomerization of two or more different monomers.

This compound can undergo oligomerization and co-oligomerization reactions. Co-oligomerization of ethylene and this compound has been investigated. nih.gov Using a chromium catalyst system, co-oligomerization of ethylene and this compound resulted in the formation of 1-hexene and C11 olefins as primary products, along with minor amounts of other olefins. nih.gov

Oligomerization of higher olefins, including hexene and heavier olefins like this compound, is less common compared to lighter olefins but has been studied. uct.ac.zaacs.org The co-oligomerization of 1-pentene (B89616) with 1-hexene and this compound, and 1-hexene with this compound, has been reported using unbridged metallocene catalysts. ippi.ac.ir The co-oligomerization of 1-hexene with this compound showed good catalyst performance in one study. ippi.ac.ir

While specific detailed data tables for this compound oligomerization and co-oligomerization product distributions across various catalysts were not extensively found in the search results, one study on the co-oligomerization of ethylene and this compound provided product distribution data. nih.gov

| Product | Approximate Weight % nih.gov |

| 1-Hexene | 51 |

| C11 Olefins | 43 |

| C10 Olefins | 2 |

| C13 Olefins | 0.5 |

| C14 Olefins | 0.6 |

| C15 Olefins | 0.8 |

| C16 Olefins | 1.2 |

This data illustrates the product slate obtained under specific co-oligomerization conditions of ethylene and this compound with a chromium catalyst. nih.gov

Chromium-PNP Complex Catalysis in Ethylene and α-Olefin Co-Oligomerization

Chromium complexes featuring phosphine-nitrogen-phosphine (PNP) ligands have garnered significant attention as precatalysts for the selective oligomerization of ethylene to linear α-olefins (LAOs), particularly 1-hexene and 1-octene (B94956). mdpi.commdpi.comresearchgate.net This technology is crucial for producing comonomers used in linear low-density polyethylene (B3416737) (LLDPE). mdpi.comresearchgate.net While much research has focused on ethylene homo-oligomerization, the co-oligomerization of ethylene with other α-olefins, such as this compound, provides valuable insights into the reaction mechanisms and the formation of a wider range of hydrocarbon products. nih.govnih.gov

Studies utilizing a specific chromium complex, [CrCl₃(PNPᴼᴹᵉ)] (where PNPᴼᴹᵉ = N,N-bis(bis(o-methoxyphenyl)phosphino)methylamine), activated by modified methylaluminoxane (B55162) (MMAO), have investigated the co-oligomerization of ethylene and LAOs like 1-hexene and this compound. nih.govnih.govacs.org These reactions yield various alkene products, the distribution of which helps elucidate the underlying catalytic pathways. nih.gov

Characterization of Metallacyclic Intermediates

The mechanism of ethylene and α-olefin co-oligomerization catalyzed by chromium-PNP complexes is strongly supported to involve the formation of metallacyclic intermediates. mdpi.comnih.govnih.govacs.org Detailed gas chromatographic and mass spectrometric analyses of the reaction products, particularly the identities of C₁₀ isomers formed from ethylene and 1-hexene, indicate the involvement of five- and seven-membered metallacycles composed of ethylene and LAO units. nih.govnih.govacs.org

Using this compound as a mechanistic probe in co-oligomerization reactions with ethylene has further supported this mechanistic understanding. nih.govnih.gov The product distribution observed when using ethylene and this compound provides evidence for the competitive formation of 1-hexene (from ethylene trimerization) and ethylene/LAO co-trimers. nih.govnih.gov

Formation of Ethylene/LAO Co-trimers

The co-oligomerization of ethylene and this compound catalyzed by the [CrCl₃(PNPᴼᴹᵉ)]/MMAO system results in the formation of various alkene species. nih.gov Analysis of the reaction mixture from ethylene and this compound co-oligomerization (in approximately a 4:3 ratio) showed that 1-hexene and C₁₁ olefins were the major products, constituting approximately 51 wt % and 43 wt %, respectively, of the total products. nih.gov Minor amounts of C₁₀, C₁₃, C₁₄, C₁₅, and C₁₆ olefins were also observed. nih.gov

The presence of C₁₁ olefins is attributed to the co-trimerization of two ethylene molecules and one this compound molecule. nih.gov The comparable amounts of 1-hexene (C₆, from ethylene homo-trimerization) and C₁₁ olefins suggest similar reaction rates for ethylene homo-trimerization and ethylene/1-heptene co-trimerization under these conditions. nih.gov The formation of other products, such as C₁₃, C₁₄, C₁₅, and C₁₆, can be rationalized through various coupling combinations of ethylene and this compound units, as well as potential homo-oligomerization of this compound, although the latter is reported to be less efficient with this catalytic system. nih.gov

The observed product distribution from the co-oligomerization of ethylene and this compound provides experimental support for the formation of co-trimers involving both monomers. nih.gov

| Monomers Used | Major Alkene Products (wt %) | Minor Alkene Products (wt %) | Proposed Co-trimer Formation |

| Ethylene + 1-Hexene | C₆, C₁₀ | C₁₂, C₁₈ | Ethylene/1-Hexene co-trimers |

| Ethylene + this compound | C₆ (51%), C₁₁ (43%) | C₁₀ (2%), C₁₃, C₁₄, C₁₅, C₁₆ | Ethylene/1-Heptene co-trimers (e.g., 2 C₂ + 1 C₇ = C₁₁) nih.gov |

Note: Data compiled from source nih.gov.

Role of Modified Methylaluminoxane (MMAO) Activators

Modified methylaluminoxane (MMAO) plays a crucial role as an activator for chromium-PNP complexes in olefin oligomerization and co-oligomerization reactions. nih.govnih.govacs.orgconscientiabeam.comresearchgate.netajol.inforesearchgate.netscispace.com MMAO is a common co-catalyst used to activate various transition metal complexes, including chromium complexes with tridentate ligands like PNP, for ethylene oligomerization and polymerization. conscientiabeam.comresearchgate.netajol.info

The activation process involves the interaction of the chromium precatalyst, such as [CrCl₃(PNPᴼᴹᵉ)], with MMAO in the presence of the olefin monomers. nih.govnih.govacs.org This interaction is believed to generate the active catalytic species. scispace.com Studies have investigated the effect of different alkylaluminum activators, including MMAO, on the catalytic activity and product selectivity in ethylene oligomerization with chromium complexes. researchgate.net The Al/Cr molar ratio is among the factors that can influence the catalyst's activity and product selectivity when using MMAO as an activator. conscientiabeam.comresearchgate.net

The use of MMAO in the chromium-PNP catalyzed co-oligomerization of ethylene and this compound is essential for initiating the catalytic cycle that leads to the formation of various co-oligomers. nih.govnih.govacs.org The precise nature of the active species formed upon activation with MMAO is a subject of ongoing research, with different oxidation states of chromium (I, II, and III) being proposed as potentially catalytically relevant. researchgate.netresearchgate.net

Hydroformylation of this compound

Hydroformylation, also known as the oxo reaction, is a significant industrial process for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen (syngas). The reaction typically involves transition metal catalysts. nih.gov While rhodium and cobalt catalysts are widely used, ruthenium complexes, including ruthenium carbonyl clusters like Ru₃(CO)₁₂, have also been investigated for the hydroformylation of various olefins, including this compound. osti.govwiley-vch.deresearchgate.netresearchgate.netcsic.es

The hydroformylation of this compound yields primarily octanal (B89490) isomers, specifically the linear product (n-octanal) and branched products (e.g., 2-methylheptanal). The regioselectivity of the reaction, which is the ratio of linear to branched products (n/iso ratio), is a critical aspect influenced by the catalyst and reaction conditions.

Ruthenium Cluster Catalysis (e.g., Ru₃(CO)₁₂ Systems)

Ruthenium clusters, particularly Ru₃(CO)₁₂, have been explored as catalyst precursors for the homogeneous and heterogeneous hydroformylation of this compound. osti.gov Studies have shown that Ru₃(CO)₁₂ exhibits catalytic activity in the hydroformylation of this compound, with the activity being dependent on the reaction temperature. osti.gov Activity is reported to be low below 60 °C and nearly stable above 100 °C. osti.gov The maximum selectivity to aldehyde products is observed at around 120 °C. osti.gov

The use of supported Ru₃(CO)₁₂ catalysts, sometimes modified with additives like NaBH₄ or KOH, has also been investigated in heterogeneous catalysis, showing higher catalytic activity and selectivity to aldehydes compared to homogeneous systems in some cases. osti.gov Bimetallic systems, such as Ru₃(CO)₁₂/Co₂(CO)₈ supported on γ-Al₂O₃, have also demonstrated high activity and selectivity in the hydroformylation of this compound. osti.gov

Spectroscopic studies suggest that Ru₃(CO)₁₂ can transform into new carbonyl complexes under reaction conditions, which are believed to be the catalytically active species. osti.govcsic.es The disruption of the Ru₃(CO)₁₂ cluster and the formation of mononuclear ruthenium species have been observed in some catalytic systems. csic.es

Ligand Effects on Regioselectivity and Activity (e.g., PPh₃, (NEt₄)Cl)

The activity and regioselectivity of ruthenium-catalyzed hydroformylation of olefins, including this compound, can be significantly influenced by the presence of ligands and additives. osti.govwiley-vch.deresearchgate.netd-nb.info The addition of ligands such as triphenylphosphine (B44618) (PPh₃) or salts like tetraethylammonium (B1195904) chloride ((NEt₄)Cl) to the reaction system has been shown to affect the selectivity to aldehydes and the normal-to-iso (n/i) ratio of the products in the hydroformylation of this compound catalyzed by Ru₃(CO)₁₂. osti.gov

Specifically, the addition of PPh₃ or (NEt₄)Cl has been reported to increase the selectivity to aldehyde products and enhance the n/i ratio in the hydroformylation of this compound catalyzed by Ru₃(CO)₁₂. osti.gov This suggests that these additives can influence the coordination environment of the ruthenium center, thereby affecting the migratory insertion step and the regioselectivity of the olefin insertion into the metal-hydride bond. wiley-vch.de

Studies on ruthenium-catalyzed hydroformylation of other olefins have also highlighted the impact of phosphine (B1218219) ligands on activity and selectivity. wiley-vch.deresearchgate.net While phosphine ligands can enhance regioselectivity towards linear aldehydes, in some cases, they might also promote undesired side reactions like hydrogenation of the olefin. wiley-vch.de The concentration of the phosphine ligand relative to the ruthenium catalyst is also a critical factor influencing both activity and regioselectivity. wiley-vch.de The use of different types of ligands, including phosphines and nitrogen-based ligands, can lead to variations in the chemo- and regioselectivity of ruthenium-catalyzed hydroformylation. wiley-vch.deresearchgate.net

The effect of additives like quaternary ammonium (B1175870) salts, such as (NEt₄)Cl, on ruthenium-catalyzed carbonylation reactions has also been noted, indicating their role in promoting catalytic activity and influencing selectivity. researchgate.net

| Catalyst System | Ligand/Additive | Effect on Aldehyde Selectivity | Effect on n/i Ratio | Reference |

| Homogeneous Ru₃(CO)₁₂ | None | Moderate | Moderate | osti.gov |

| Homogeneous Ru₃(CO)₁₂ | PPh₃ | Increased | Increased | osti.gov |

| Homogeneous Ru₃(CO)₁₂ | (NEt₄)Cl | Increased | Increased | osti.gov |

| Supported Ru₃(CO)₁₂ (e.g., on Al₂O₃) | None | Higher than homogeneous | - | osti.gov |

| Ru₃(CO)₁₂/Co₂(CO)₈/γ-Al₂O₃ | None | High | High | osti.gov |

Note: Data compiled from source osti.gov.

This compound (PubChem CID: 11610) is a linear alpha-olefin, an unsaturated hydrocarbon with the chemical formula C7H14 nih.govnih.gov. It is a colorless liquid used in the production of other chemicals nih.gov. Its structure features a terminal double bond, which is the site of various chemical transformations, including electrophilic and radical addition reactions .

Electrophilic and Radical Additions to this compound Alkenes like this compound are characterized by the presence of a pi bond, which is a region of high electron densityunits.itlibretexts.org. This makes them susceptible to attack by electrophiles, initiating electrophilic addition reactionsunits.itchemistrynotmystery.com. Radical additions also occur, involving species with unpaired electronsroyalsocietypublishing.org.

Halogenation Studies of the Terminal Double Bond Halogenation of alkenes involves the addition of halogens (such as Cl₂ or Br₂) across the double bond, typically resulting in the formation of vicinal dihalideslibretexts.orgvaia.comchemguide.co.uk. For terminal alkenes like this compound, this reaction primarily targets the terminal double bondbenchchem.com.

The mechanism for the electrophilic addition of halogens to alkenes generally involves the formation of a cyclic halonium ion intermediate libretexts.orgvaia.comlibretexts.org. For instance, the reaction of this compound with Cl₂ in a non-polar solvent like CCl₄ leads to the formation of 1,2-dichloroheptane (B14729195) vaia.com. The mechanism involves the temporary attachment of the chlorine molecule to one carbon of the double bond, forming a halonium ion where the other carbon carries a positive charge. This carbocation is then attacked by the remaining halide ion to yield the vicinal dihalide vaia.com. This addition typically occurs with anti stereochemistry, meaning the two halogen atoms are added to opposite faces of the double bond libretexts.orglibretexts.org.

In the presence of a nucleophilic solvent like water or methanol, the solvent can compete with the halide ion to attack the cyclic halonium ion intermediate, leading to the formation of halohydrins libretexts.orgbhu.ac.in.

Radical halogenation, particularly allylic halogenation, can also occur under specific conditions, such as low halogen concentration and high temperatures libretexts.org. This reaction involves the substitution of a hydrogen atom at the allylic position (the carbon adjacent to the double bond) via a radical chain mechanism libretexts.org. While the focus here is on addition to the double bond, it's important to note that allylic substitution is a competing pathway under radical conditions.

Gold(I)-Catalyzed Stereoselective Olefin Cyclopropanation Gold(I)-catalyzed cyclopropanation of olefins is a significant transformation that allows for the stereoselective synthesis of cyclopropane (B1198618) ringsdiva-portal.orgnih.gov. This reaction typically utilizes propargyl esters or 1,n-enynes as precursors for the generation of gold(I)-carbene intermediatesnih.govrsc.org.

While the provided search results discuss gold(I)-catalyzed cyclopropanation of alkenes in general and mention this compound as a potential reactant pharmaffiliates.com, detailed research findings specifically on the stereoselectivity of this compound cyclopropanation are not extensively provided in the snippets. However, the general mechanism involves the activation of the carbene precursor by the gold(I) catalyst, generating a gold-carbene species rsc.orgacs.org. This electrophilic gold-carbene then reacts with the alkene (this compound in this case) to form a cyclopropane ring rsc.orgacs.org.

Studies on gold(I)-catalyzed cyclopropanation of other alkenes, such as the reaction using a DTBM-SEGPHOS gold(I) complex with propargyl esters, have demonstrated high enantioselectivity and cis-selectivity in the formation of vinyl cyclopropanes nih.gov. This suggests that similar stereocontrol might be achievable in the cyclopropanation of this compound depending on the specific gold catalyst and reaction conditions employed. The stereochemistry of the cyclopropanation is influenced by the nature of the gold catalyst, the carbene precursor, and the alkene substrate rsc.org.

The mechanism often involves a concerted but asynchronous addition of the gold-carbene to the alkene double bond rsc.org. The stereochemical outcome (cis/trans and enantioselectivity) is determined by the approach of the alkene to the carbene intermediate, which is influenced by steric and electronic factors dictated by the ligands on the gold catalyst and the substituents on the alkene and carbene rsc.org.

Polymerization Science and 1 Heptene As a Comonomer

Ethylene (B1197577)/1-Heptene Copolymerization

Copolymerization of ethylene with alpha-olefins like 1-heptene is a primary method for producing a range of polyethylenes, including linear low-density polyethylene (B3416737) (LLDPE). The presence of the bulkier this compound unit along the polyethylene backbone disrupts chain packing, leading to decreased crystallinity and density compared to high-density polyethylene (HDPE).

Catalyst Systems for Copolymerization (e.g., Ziegler-Natta, Metallocene, Single-Site Chromium Catalysts)

Various catalyst systems are employed for the copolymerization of ethylene with alpha-olefins, each influencing the resulting polymer structure and properties.

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride and used with aluminum alkyl co-catalysts, were among the first systems used for olefin polymerization. google.commdpi.com These catalysts generally possess multiple types of active sites, leading to polymers with broad molecular weight distributions and sometimes heterogeneous comonomer incorporation. mdpi.commdpi.com Studies have explored the use of Ziegler-Natta catalysts for ethylene/1-heptene copolymerization, with comparisons often made to other alpha-olefins like 1-octene (B94956). researchgate.netcore.ac.uk While effective, Ziegler-Natta catalysts can result in lower comonomer incorporation compared to newer catalyst systems. nih.gov

Metallocene Catalysts: Metallocene catalysts, characterized by a single type of active site, offer greater control over polymer architecture, leading to narrower molecular weight distributions and more uniform comonomer distribution along the polymer chains compared to Ziegler-Natta catalysts. mdpi.commdpi.comnih.gov These catalysts, often used with methylaluminoxane (B55162) (MAO) or other activators like Al(iBu)3/[Ph3C][B(C6F5)4], have been successfully applied to the copolymerization of ethylene with higher alpha-olefins, including this compound and 1-octene. mdpi.commdpi.comresearchgate.net Research indicates that metallocene catalysts can achieve high catalytic activities and significant comonomer incorporation. researchgate.net

Single-Site Chromium Catalysts (Phillips Catalysts): Phillips chromium catalysts, typically based on chromium oxide supported on silica, are another class of catalysts used for ethylene polymerization and copolymerization. mdpi.comurjc.es Compared to Ziegler-Natta and metallocene catalysts, Phillips catalysts are known to produce polyethylenes with broad molecular weight distributions and can introduce long-chain branching. mdpi.comurjc.es While extensively used for ethylene homopolymerization and copolymerization with lower alpha-olefins like 1-hexene (B165129), their specific application and performance in ethylene/1-heptene copolymerization are also studied within the broader context of alpha-olefin incorporation. ippi.ac.ir

Influence of this compound Content on Copolymer Microstructure